molecular formula C16H16O2 B1355584 1-(2-Phenylmethoxyphenyl)propan-1-one CAS No. 64686-65-3

1-(2-Phenylmethoxyphenyl)propan-1-one

Cat. No. B1355584
Key on ui cas rn: 64686-65-3
M. Wt: 240.3 g/mol
InChI Key: INWKLOGQJIIYJV-UHFFFAOYSA-N
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Patent
US04618610

Procedure details

A mixture of 2'-hydroxypropiophenone (25.8 g), benzyl chloride (21.8 g), sodium iodide (2.6 g), potassium carbonate (23.8 g) and dry dimethylformamide (260 ml) was heated with stirring at 80° C. for 23 hours. The mixture was cooled and filtered and the filtrate was concentrated under reduced pressure. The residue was extracted with ether and the extract was washed with water, 1N aqueous sodium hydroxide, water, 10% hydrochloric acid, aqueous sodium hydrogen carbonate and aqueous sodium chloride in that order, dried, and concentrated to dryness to give 2'-benzyloxypropiophenone (37.9 g) as an oil.
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:11])[CH2:9][CH3:10].[CH2:12](Cl)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[I-].[Na+].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH2:12]([O:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:11])[CH2:9][CH3:10])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
25.8 g
Type
reactant
Smiles
OC1=C(C=CC=C1)C(CC)=O
Name
Quantity
21.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
2.6 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
23.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
260 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring at 80° C. for 23 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ether
WASH
Type
WASH
Details
the extract was washed with water, 1N aqueous sodium hydroxide, water, 10% hydrochloric acid, aqueous sodium hydrogen carbonate and aqueous sodium chloride in that order
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 37.9 g
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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